Sodium thiosulfate (STS) is a versatile chemical compound with a variety of clinical applications. It has gained attention in the medical field due to its antioxidant properties and its ability to chelate calcium, which has made it a potential therapeutic agent in conditions such as calciphylaxis, a severe complication often associated with chronic kidney disease (CKD)127. Additionally, STS has been used in the treatment of acute cyanide poisoning, cisplatin toxicities in cancer therapy, and as a preservative in food and medicine136. This comprehensive analysis will delve into the mechanism of action of STS and its applications across various fields, supported by relevant studies and case examples.
The molecular structure of sodium thiosalicylate features a benzene ring with a thiosalicylate group (-COS-) attached. The sodium cation interacts with the negatively charged oxygen atom of the carboxylate group. X-ray diffraction studies have provided detailed insights into its solid-state structure, particularly highlighting the role of hydrogen bonding and metal-metal interactions in its supramolecular assembly [, ].
Formation of (Isocyanide)gold(I) Thiosalicylates:Sodium thiosalicylate reacts with (isocyanide)gold(I) chloride compounds [(RNC)AuCl, where R represents organic groups like tert-butyl or mesityl] in a two-phase water/dichloromethane system. This reaction yields (isocyanide)gold(I) thiosalicylates [].
Use in Solid-Supported Ionic Liquid Synthesis:Sodium thiosalicylate serves as a building block for synthesizing novel thiosalicylate-based solid-supported ionic liquids (SSILs) []. These SSILs demonstrate potential in removing heavy metal ions, like Pb(II), from aqueous solutions [].
STS is a major oxidation product of hydrogen sulfide (H2S), which is an endogenous signaling molecule and part of the gasotransmitter family3. The therapeutic effects of STS are attributed to its dual role as an antioxidant and a calcium chelator. As an antioxidant, STS scavenges reactive oxygen species, thereby protecting tissues from oxidative stress310. Its chelating ability allows it to bind with calcium, which can be beneficial in conditions where calcium deposition contributes to disease pathology, such as vascular calcification in CKD12. Moreover, STS has been shown to modulate inflammatory responses, potentially through the activation of AMP-activated protein kinase (AMPK), which can influence apoptosis, cell proliferation, and cytokine production9.
In the context of CKD and related conditions, STS has been shown to prevent vascular calcifications, a significant contributor to morbidity and mortality in patients undergoing renal replacement therapy2. It achieves this by enhancing urinary calcium loss, which is facilitated by its acidifying and chelating effects. However, its impact on bone integrity necessitates a careful risk-benefit analysis for its use in human patients2.
STS has been used as an otoprotective agent in children receiving cisplatin-based chemotherapy. It has been shown to prevent cisplatin-induced hearing loss when administered after chemotherapy without compromising the antitumor efficacy of cisplatin6. This protective effect is likely due to its antioxidant properties, which mitigate the ototoxic side effects of cisplatin.
In experimental models of hypertension-induced renal disease, STS has demonstrated the ability to alleviate hypertension, improve renal function, and enhance the efficiency of oxygen utilization for sodium reabsorption5. These effects suggest that STS has therapeutic potential in hypertensive renal disease and might be valuable when added to standard antihypertensive therapies.
The treatment of calciphylaxis, particularly in patients with CKD, has included the use of STS due to its calcium chelating properties. STS has been reported to improve the clinical symptoms of calciphylaxis, such as skin ulcerations and pain17. While evidence is primarily from case reports, the potential benefits of STS in this context are promising.
STS has also been investigated for its cardioprotective effects in ischemia reperfusion injury. It has been found to reduce apoptosis and oxidative stress in the myocardium, which are key contributors to tissue damage following ischemic events10. The reduction in infarct size and improvement in heart function highlight the potential of STS as a post-conditioning agent to treat myocardial ischemia reperfusion injury.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7